N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide
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Overview
Description
N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide: is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenylpyridazinyl group attached to the azetidine ring, along with a butanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 3-chloro-2-aminopropanol with a suitable base.
Introduction of the Phenylpyridazinyl Group: The phenylpyridazinyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the azetidine intermediate with 6-bromo-3-phenylpyridazine in the presence of a base such as potassium carbonate.
Attachment of the Butanamide Moiety: The final step involves the acylation of the azetidine derivative with butanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of This compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring or the phenylpyridazinyl group, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines or phenylpyridazinyl derivatives.
Scientific Research Applications
N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving azetidine derivatives.
Mechanism of Action
The mechanism of action of N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyridazinyl group can bind to active sites of enzymes, inhibiting their activity, while the azetidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide: can be compared with other azetidine derivatives and phenylpyridazinyl compounds:
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring but differ in their functional groups and biological activities.
Phenylpyridazinyl Compounds: Compounds such as 6-phenylpyridazine and 3-phenylpyridazine have similar core structures but differ in their substituents and pharmacological properties.
The uniqueness of This compound
Properties
IUPAC Name |
N,3-dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14(2)11-19(24)22(3)16-12-23(13-16)18-10-9-17(20-21-18)15-7-5-4-6-8-15/h4-10,14,16H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYCUJOMNXPWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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